![molecular formula C10H12N4O B13725637 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole is a chemical compound with the molecular formula C9H10N4O It is a derivative of tetrazole, a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole typically involves the reaction of benzyloxyacetonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazole ring. The reaction can be summarized as follows:
Starting Materials: Benzyloxyacetonitrile, Sodium Azide
Catalyst: Copper(I) iodide
Reaction Conditions: Temperature around 100°C, inert atmosphere
The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrazole ring. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Benzylamine derivatives
Substitution: Various substituted tetrazoles depending on the nucleophile used
Applications De Recherche Scientifique
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways, depending on the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Phenylmethoxymethyl)-2H-tetrazole
- 3-(Benzyloxy)isoxazole-5-carboxylic acid methyl ester
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
Uniqueness
5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications. Its tetrazole core provides stability and versatility, allowing it to participate in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
2-methyl-5-(phenylmethoxymethyl)tetrazole |
InChI |
InChI=1S/C10H12N4O/c1-14-12-10(11-13-14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
SBMZKNLTMRTEPO-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(N=N1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


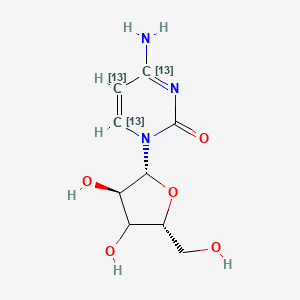
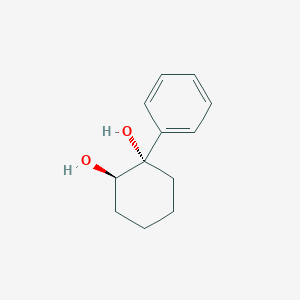


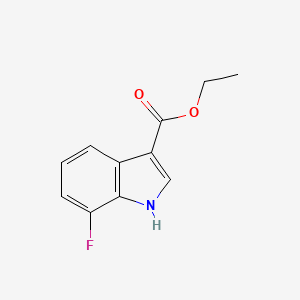
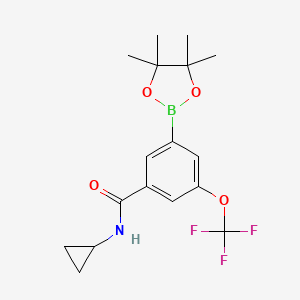

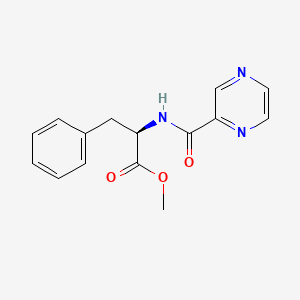
![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
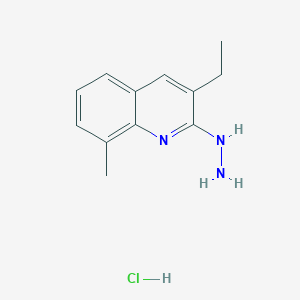
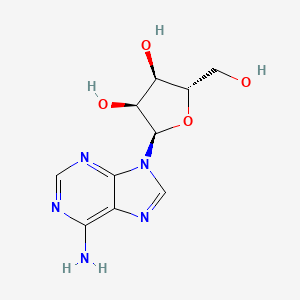
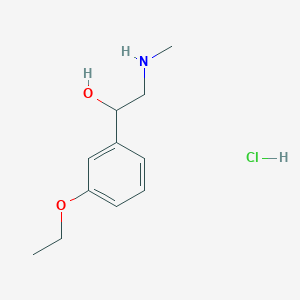
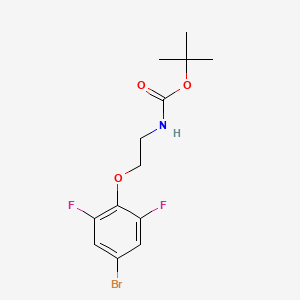
![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
